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Compound of Interest

Compound Name: L 368935

Cat. No.: B1673724 Get Quote

Technical Support Center: L-368,935
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of L-368,935 (also commonly referred

to as L-368,899), a selective oxytocin receptor (OXTR) antagonist. Here you will find

troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols,

and key technical data to help overcome the limitations of L-368,935 in your research.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
This section addresses common challenges and questions encountered when working with L-

368,935.

Q1: What is the difference between L-368,935 and L-368,899?

A1: There is no difference between the two. L-368,935 and L-368,899 are used

interchangeably in scientific literature to refer to the same non-peptide oxytocin receptor

antagonist.[1] For consistency, this guide will use the designation L-368,935.

Q2: I'm observing inconsistent or unexpected results in my cell-based assay. What could be the

cause?

A2: Inconsistent results can arise from several factors related to the compound, cell system, or

assay protocol. Here’s a troubleshooting workflow to identify the issue:
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Compound Integrity:

Solubility: L-368,935 is readily soluble in DMSO, but has limited aqueous solubility.[2][3]

Ensure the compound is fully dissolved in your stock solution. Precipitation in your

aqueous assay buffer can lead to inaccurate concentrations. Consider using a small

percentage of DMSO in your final assay medium (typically <0.1%) and vortexing

thoroughly.

Stability: Store L-368,935 as a powder at -20°C for long-term storage.[4] Stock solutions in

DMSO can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.

Cell Health and Target Expression:

Cell Viability: Ensure your cells are healthy and in the exponential growth phase. High

passage numbers can alter receptor expression and signaling.

Receptor Expression Levels: The level of oxytocin receptor expression in your chosen cell

line will significantly impact the observed effect. Verify OXTR expression using techniques

like qPCR or western blotting.

Assay Protocol:

Incubation Times: Optimize incubation times for both the antagonist (L-368,935) and the

subsequent agonist stimulation.

Agonist Concentration: Use an appropriate concentration of the oxytocin agonist (e.g.,

oxytocin, carbetocin) to elicit a submaximal response (EC80 is often recommended for

antagonist assays) to allow for a clear inhibitory effect.

Q3: I am concerned about the selectivity of L-368,935. How specific is it for the oxytocin

receptor?

A3: This is a critical consideration when using L-368,935. There are conflicting reports in the

literature regarding its selectivity, particularly against the closely related vasopressin 1a

receptor (AVPR1a).

Reported Selectivity:
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Some studies report that L-368,935 has over 40-fold selectivity for the oxytocin receptor

over vasopressin V1a and V2 receptors.[3]

However, other research, particularly in human brain tissue, suggests that L-368,935 may

have a slightly higher affinity for the AVPR1a than the OXTR.[5][6]

Troubleshooting Selectivity Issues:

Species Differences: Be aware that receptor binding affinity and selectivity can vary

between species.[7] Data from rat or coyote models may not directly translate to human

systems.[8][9]

Concentration: Use the lowest effective concentration of L-368,935 in your experiments to

minimize off-target effects. A thorough dose-response curve is essential.

Control Experiments: Include appropriate controls to assess potential AVPR1a-mediated

effects. This can be done by using a selective AVPR1a antagonist in parallel or by using

cell lines that express AVPR1a but not OXTR.

Q4: What is the best way to prepare L-368,935 for in vivo studies?

A4: The preparation of L-368,935 for in vivo administration depends on the route of

administration and the animal model.

Solubility and Vehicle:

For intraperitoneal (i.p.) injections in mice, L-368,935 has been successfully dissolved in

0.9% saline.[10]

For intramuscular (i.m.) injections in coyotes, it has been formulated in saline at pH 5.5.[8]

A common vehicle for oral administration in rats is a solution of 10% DMSO, 40%

PEG300, 5% Tween 80, and 45% saline.[2] Sonication may be required to achieve

complete dissolution in aqueous-based vehicles.[2][11]

Recommended Practices:

Always prepare fresh solutions for in vivo experiments on the day of use.[12]
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Filter the final solution through a 0.22 µm syringe filter to ensure sterility before injection.

Perform a small pilot study to assess the tolerability of the chosen vehicle in your animal

model.

Quantitative Data Summary
The following tables summarize the key quantitative data for L-368,935.

Table 1: Physicochemical Properties of L-368,935

Property Value Reference(s)

IUPAC Name

(S)-2-amino-N-

((1S,2S,4R)-7,7-dimethyl-1-((4-

o-tolylpiperazin-1-

ylsulfonyl)methyl)bicyclo[2.2.1]

heptan-2-yl)-4-

(methylsulfonyl)butanamide

[1]

Molecular Formula C₂₆H₄₂N₄O₅S₂ [1]

Molecular Weight 554.77 g/mol [1]

Solubility

Soluble in DMSO (up to 100

mM) and Water (up to 100

mM)

[3][13]

Table 2: Pharmacological Profile of L-368,935
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Parameter Species/Tissue Value Reference(s)

Binding Affinity

(IC₅₀/Ki)

Oxytocin Receptor

(IC₅₀)
Rat Uterus 8.9 nM [4][12]

Oxytocin Receptor

(IC₅₀)
Human Uterus 26 nM [12]

Oxytocin Receptor

(Ki)
Coyote Brain 12.38 nM [8][9]

Vasopressin V1a

Receptor (IC₅₀)
Rat 370 nM [3]

Vasopressin V1a

Receptor (Ki)
Coyote Brain 511.6 nM [8][9]

Vasopressin V2

Receptor (IC₅₀)
Rat 570 nM [3]

Pharmacokinetics

Oral Bioavailability Rat 14-41% [12]

Half-life (t₁/₂) Rat & Dog (i.v.) ~2 hours [12]

Experimental Protocols
This section provides detailed methodologies for key experiments involving L-368,935.

Protocol 1: In Vitro Calcium Mobilization Assay for
OXTR Antagonism
This protocol is designed to assess the antagonistic activity of L-368,935 on the oxytocin

receptor by measuring changes in intracellular calcium levels.

Materials:
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HEK293 cells stably expressing the human oxytocin receptor (or other suitable cell line)

L-368,935 hydrochloride

Oxytocin acetate

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Probenecid

Pluronic F-127

Black, clear-bottom 96-well plates

Fluorescence plate reader with kinetic read and liquid handling capabilities

Procedure:

Cell Plating:

Seed the OXTR-expressing cells into a black, clear-bottom 96-well plate at a density that

will result in a confluent monolayer on the day of the assay.

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

Dye Loading:

Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM), probenecid (2.5

mM), and a small amount of Pluronic F-127 (e.g., 0.02%) in assay buffer.

Aspirate the culture medium from the cells and add the dye loading solution to each well.

Incubate for 45-60 minutes at 37°C, protected from light.

Wash the cells 2-3 times with assay buffer containing probenecid to remove extracellular

dye.
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Compound Preparation and Incubation:

Prepare a stock solution of L-368,935 in DMSO. Serially dilute the stock solution in assay

buffer to create a range of antagonist concentrations.

Add the diluted L-368,935 solutions to the respective wells of the cell plate. Include a

vehicle control (assay buffer with the same final concentration of DMSO).

Incubate the plate for 15-30 minutes at room temperature, protected from light.

Agonist Addition and Fluorescence Measurement:

Prepare a solution of oxytocin in assay buffer at a concentration that is 2-fold the final

desired EC₈₀ concentration.

Set the fluorescence plate reader to record fluorescence at an excitation wavelength of

~490 nm and an emission wavelength of ~525 nm. Program for a kinetic read with an

initial baseline reading followed by agonist addition.

Initiate the reading to establish a stable baseline fluorescence.

Using the plate reader's injector, add the oxytocin solution to all wells.

Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak

calcium response.

Data Analysis:

Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence

from the peak fluorescence for each well.

Normalize the data by expressing the response in each well as a percentage of the control

response (oxytocin alone).

Plot the percentage of inhibition against the logarithm of the L-368,935 concentration and

fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Administration of L-368,935 in Mice
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This protocol provides a general guideline for the intraperitoneal (i.p.) administration of L-

368,935 to mice for behavioral studies.

Materials:

L-368,935 hydrochloride

Sterile 0.9% saline

Sterile 1 ml syringes with 27-30 gauge needles

Vortex mixer

0.22 µm syringe filter

Procedure:

Preparation of Dosing Solution:

On the day of the experiment, weigh the required amount of L-368,935.

Dissolve the compound in sterile 0.9% saline to the desired final concentration (e.g., 1

mg/ml for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.25 ml).

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and

sonication may be necessary.

Draw the solution into a sterile syringe through a 0.22 µm syringe filter.

Administration:

Gently restrain the mouse.

Administer the L-368,935 solution via intraperitoneal injection.

The timing of the injection relative to the behavioral test should be optimized based on the

pharmacokinetic profile of the compound and the specific experimental question. A pre-

treatment time of 15-30 minutes is common.[10]
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Controls:

Administer a vehicle control (sterile 0.9% saline) to a separate group of animals.

Visualizations
Signaling Pathway
The following diagram illustrates the primary signaling pathway of the oxytocin receptor

(OXTR), a Gq-coupled receptor. L-368,935 acts as an antagonist at this receptor, blocking the

initiation of this cascade.
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Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting experiments with L-

368,935.
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Caption: Troubleshooting Workflow for L-368,935 Experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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